Guacetisal
Overview
Description
Guacetisal is a drug that has been used to treat inflammatory respiratory diseases . Chemically, it is an ester resulting from the combination of aspirin and guaiacol .
Molecular Structure Analysis
The molecular formula of Guacetisal is C16H14O5 . It has a molar mass of 286.283 g/mol . The structure includes 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ester, and 1 aromatic ether .
Scientific Research Applications
Therapeutic Effectiveness in Chronic Bronchitis
Guacetisal has shown considerable therapeutic effectiveness in the treatment of chronic bronchitis. Clinical studies indicate that it is generally well-tolerated and does not induce unwanted side-effects on main haematochemical parameters or organ functions. Its effectiveness, at times, even surpasses that of control drugs like bromexine. Notably, it leads to an early and lasting reduction in symptoms such as temperature, heart frequency, dyspnoea, and coughing attacks, along with improvements in thoracic objectivity and X-ray pictures. Respiratory functional parameters also suggest that Guacetisal significantly improves bronchial permeability and reduces total pulmonary resistances, thereby normalizing ventilation-perfusion relations and enhancing gas exchanges and patient oxygenation (Caltagirone et al., 1981).
Use in Chronic Asthmatic Bronchitis
In patients with chronic asthmatic bronchitis, Guacetisal has been found to possess fluidifying, expectorant, and indirect anti-cough actions. The treatment leads to an initial increase followed by a progressive decrease in bronchial secretions. The respiratory parameters examined in these studies did not show significant modifications, highlighting the drug's specific action on bronchial symptoms (Bande et al., 1981).
Bronchomucotropic Activity
Guacetisal has shown promising bronchomucotropic activity in predominantly chronic bronchopneumopathy. Patients treated with Guacetisal exhibited significant improvement in clinical symptoms. The drug's marked mucopoietic and anti-inflammatory properties were observed at a typical dose of 1 spoonful (10 ml) 2-3 times a day, confirming its suitability for managing chronic bronchopneumopathy (Rubegni & De Mauro, 1981).
Efficacy in Chronic Obstructive Bronchopneumopathy
In a controlled clinical study, Guacetisal demonstrated higher activity compared to oxolamine phosphate in patients with chronic obstructive bronchopathy. The drug showed fluidifying, expectorant, antitussive, antipyretic, and anti-inflammatory activity, and was noted for its local and systemic tolerance (Cerqua et al., 1981).
Application in Acute and Chronic Bronchopneumopathies
Guacetisal has been effective in the treatment of acute and chronic bronchopneumopathies, particularly in senile patients. The therapeutic results with 1.2 g suppositories were positive in a high percentage of cases, demonstrating its anti-inflammatory, fluidifying, and bechic properties (Carpinteri & Carosi, 1981).
Balsamic-Antiphlogistic Action
Guacetisal's balsamic-antiinflammatory properties were evaluated in a clinical trial involving male and female patients with various airway diseases. The trial avoided the concomitant administration of fluidifying, balsamic, steroid, antipyretic, and anti-inflammatory drugs, focusing solely on Guacetisal. The results showed good therapeutic activity, particularly in inflammatory conditions of the airways, especially chronic forms. Its tolerability makes it easy to use, even in non-specialist environments (Marchesani, Rizzo, & Salvini, 1981).
Clinical Evaluation in Bronchopneumopathies in the Aged
In a single-blind controlled study involving elderly patients suffering from bronchopneumopathies, Guacetisal was compared with a similar product. The results generally favored Guacetisal, which was very well tolerated at all levels (Lauri & Salvini, 1981).
Pediatric Applications in Bronchopulmonary Pathology
Guacetisal (Broncaspin) was compared with bromexine in a study on children suffering from respiratory inflammation. The drug showed greater clinical effectiveness, suggesting its potential use in pediatric care for respiratory conditions (Daroda et al., 1981).
Efficacy in Respiratory Diseases in Pediatrics
Guacetisal was administered rectally to children with inflammatory diseases of the airways. It consistently produced a good antipyretic and anti-cough effect, with outstanding speed of action, local and general tolerance, and no haematological, hepatic, or renal side-effects. Its value for anti-inflammatory and anti-cough treatment in acute airway diseases in infancy was emphasized (Mora, Levi, & Marostica, 1981).
Clinical Trials in Chronic Bronchopneumopathies
Broncaspin (Guacetisal) was tested in patients with chronic bronchopneumopathy in acute phase. The drug exhibited a marked therapeutic action in reducing both objective and subjective symptoms in the majority of cases. Its multifaceted action, including expectorant, fluidifying, bronchiole disobstructing, and anti-inflammatory characteristics, was noted, along with excellent tolerance (Zuccali, Gherson, & Parenti, 1981).
Comparative Trial in Bronchial Inflammatory Disorders
In a comparative trial involving selected patients, Guacetisal showed superiority over acetylsalicylic acid and guaiacol carbonate in terms of activity and tolerance. This highlights its potential in the treatment of bronchial inflammatory disorders (Zanierato, Ranghino, Negri, & Morandini, 1981).
Safety And Hazards
The safety data sheet for Guacetisal suggests that if inhaled or ingested, medical attention should be sought immediately . It also advises against the use of mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
Relevant Papers
One relevant paper discusses a stability indicating RP-HPLC method for simultaneous determination of pholcodine and guaiacol in pharmaceutical syrup . This could be useful for quality control and formulation development involving Guacetisal. Further analysis of this and other relevant papers would provide more detailed information.
properties
IUPAC Name |
(2-methoxyphenyl) 2-acetyloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJFYRYGGKLQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204060 | |
Record name | Guacetisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guacetisal | |
CAS RN |
55482-89-8 | |
Record name | Guacetisal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55482-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guacetisal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055482898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guacetisal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13538 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guacetisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guacetisal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUACETISAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6EKB9V2O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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